3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride

Catalog No.
S856626
CAS No.
1158290-01-7
M.F
C9H13ClFNO2S
M. Wt
253.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Fluorobenzenesulfonyl)-propylamine hydrochlor...

CAS Number

1158290-01-7

Product Name

3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride

IUPAC Name

3-(4-fluorophenyl)sulfonylpropan-1-amine;hydrochloride

Molecular Formula

C9H13ClFNO2S

Molecular Weight

253.72 g/mol

InChI

InChI=1S/C9H12FNO2S.ClH/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11;/h2-5H,1,6-7,11H2;1H

InChI Key

ZKKDXIARIXOPTD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCN.Cl

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCN.Cl
  • Organic synthesis

    The molecule contains a fluorobenzenesulfonyl group, which is a common functional group used in organic synthesis as a leaving group or to activate aromatic rings for further reactions. [] 3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride could potentially be employed as a reactant or intermediate in the synthesis of more complex molecules.

  • Medicinal chemistry

  • Material science

    Aromatic sulfonamides can find applications in various material science fields. For instance, they can be used as components in liquid crystals or polymers due to their ability to form specific intermolecular interactions. [] While more research is required, 3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride might hold potential for investigation in material science applications.

3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride is an organic compound characterized by the presence of a sulfonyl group attached to a fluorobenzene ring, linked to a propylamine chain. Its molecular formula is C9H12ClFNO2SC_9H_{12}ClFNO_2S, and it has a molecular weight of approximately 253.72 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features, including the electron-withdrawing fluorine atom and the sulfonyl group, which can enhance its reactivity and biological interactions .

The chemical behavior of 3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride is influenced by its functional groups:

  • Sulfonyl Group Reactivity: The sulfonyl group can participate in nucleophilic substitution reactions, making the compound useful as a reactive intermediate in organic synthesis.
  • Hydrochloride Formation: The free base form of the compound can be converted into its hydrochloride salt through treatment with hydrochloric acid, enhancing its solubility and stability for various applications .
  • Potential Hydrolysis: Under certain conditions, the sulfonyl group may undergo hydrolysis, leading to the formation of sulfonic acids and other derivatives .

The biological activity of 3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially modulating their activity. Additionally, the fluorine atom may enhance binding affinity through hydrophobic interactions, suggesting that this compound could be investigated for therapeutic applications .

The synthesis of 3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride typically involves several key steps:

  • Sulfonylation: The initial reaction involves the sulfonylation of 4-fluorobenzenesulfonyl chloride with propylamine. This reaction is generally conducted in the presence of a base such as triethylamine to neutralize any hydrochloric acid produced.
  • Purification: The crude product is purified using recrystallization or column chromatography to isolate the desired compound.
  • Hydrochloride Formation: Finally, the free base is treated with hydrochloric acid to yield the hydrochloride salt form of the compound .

On an industrial scale, continuous flow processes may be employed to improve efficiency and yield .

3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride has several potential applications:

  • Medicinal Chemistry: It may serve as a key intermediate in the synthesis of pharmaceuticals due to its reactive functional groups.
  • Material Science: The compound could be utilized in developing specialty chemicals or materials, such as liquid crystals or polymers, because of its unique intermolecular interactions .
  • Biochemical Research: It could be employed in enzyme inhibition studies or other biochemical assays .

Studies on the interactions of 3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride with biological targets are essential for understanding its potential therapeutic effects. The sulfonyl group’s ability to form strong interactions with protein residues suggests that this compound could inhibit specific enzyme activities or modulate receptor functions. Further research is needed to elucidate these mechanisms and establish its efficacy in various biological contexts .

Several compounds share structural similarities with 3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride:

  • 3-(4-Chlorobenzenesulfonyl)-propylamine hydrochloride
  • 3-(4-Bromobenzenesulfonyl)-propylamine hydrochloride
  • 3-(4-Methylbenzenesulfonyl)-propylamine hydrochloride

Comparison

Compound NameUnique Features
3-(4-Fluorobenzenesulfonyl)-propylamine hydrochlorideContains fluorine; increases lipophilicity and metabolic stability
3-(4-Chlorobenzenesulfonyl)-propylamine hydrochlorideChlorine atom; different reactivity patterns
3-(4-Bromobenzenesulfonyl)-propylamine hydrochlorideBromine atom; lower electronegativity than fluorine
3-(4-Methylbenzenesulfonyl)-propylamine hydrochlorideMethyl group; alters electronic properties

Uniqueness: The presence of fluorine in 3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. This can lead to different reactivity patterns in substitution reactions due to the electron-withdrawing nature of fluorine .

This comprehensive overview highlights the significance of 3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride in chemical research and potential applications across various fields.

Structural and Molecular Characteristics

The compound’s molecular formula is $$ \text{C}9\text{H}{13}\text{ClFNO}_2\text{S} $$, with a molecular weight of 253.72 g/mol. Key structural elements include:

  • A 4-fluorophenylsulfonyl group ($$ \text{-SO}2\text{-C}6\text{H}_4\text{-F} $$), which confers electron-withdrawing effects.
  • A propylamine chain ($$ \text{-CH}2\text{CH}2\text{CH}2\text{-NH}2 $$) that provides nucleophilic reactivity.
  • A hydrochloride salt ($$ \text{HCl} $$) to enhance solubility and stability.

The SMILES notation $$ \text{FC1=CC=C(C=C1)S(=O)(CCCN)=O.Cl} $$ encapsulates its connectivity, highlighting the fluorine atom at the para position of the benzene ring and the sulfonyl-propylamine backbone.

Table 1: Comparative Molecular Features of Related Sulfonamides

Compound NameMolecular FormulaKey Functional Groups
3-(4-Fluorobenzenesulfonyl)-propylamine HCl$$ \text{C}9\text{H}{13}\text{ClFNO}_2\text{S} $$Fluorophenylsulfonyl, propylamine
3-(4-Chlorobenzenesulfonyl)-propylamine HCl$$ \text{C}9\text{H}{13}\text{Cl}2\text{NO}2\text{S} $$Chlorophenylsulfonyl, propylamine
4-Amino-N-(4-fluorophenyl)benzenesulfonamide$$ \text{C}{12}\text{H}{11}\text{FN}2\text{O}2\text{S} $$Fluorophenylsulfonamide, aniline

Systematic Nomenclature

The IUPAC name 3-(4-fluorophenylsulfonyl)propan-1-amine hydrochloride derives from:

  • Root structure: Propan-1-amine (a three-carbon chain with an amine group at position 1).
  • Substituent: 4-Fluorophenylsulfonyl ($$ \text{-SO}2\text{-C}6\text{H}_4\text{-F} $$) at position 3 of the propane chain.
  • Salt form: Hydrochloride ($$ \text{HCl} $$).

Alternative names include 3-((4-fluorophenyl)sulfonyl)propan-1-amine hydrochloride and N-(3-aminopropyl)-4-fluorobenzenesulfonamide hydrochloride, reflecting variations in substitutive vs. functional class nomenclature.

Precursor Selection Strategies

The synthesis of 3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride requires careful consideration of precursor selection to achieve optimal yields and purity. The primary synthetic approach involves the coupling of 4-fluorobenzenesulfonyl chloride with propylamine derivatives, followed by salt formation.

4-Fluorobenzenesulfonyl Chloride Derivatives

4-Fluorobenzenesulfonyl chloride serves as the key electrophilic component in the synthesis, with its reactivity significantly influenced by the fluorine substituent [1]. The fluorine atom's electron-withdrawing nature enhances the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitution reactions [2]. This compound exhibits a melting point of 29-31°C and a density of 1.47, making it a solid at room temperature with good handling characteristics [2].

The preparation of 4-fluorobenzenesulfonyl chloride typically involves chlorination of the corresponding sulfonate precursor through a one-step reaction process [2]. Research has demonstrated that this compound can be effectively utilized in various coupling reactions with primary and secondary amines under mild conditions [1]. The presence of the fluorine atom provides distinct advantages over other benzenesulfonyl chloride derivatives, including enhanced leaving group properties and increased reactivity toward nucleophilic attack [2].

Studies have shown that 4-fluorobenzenesulfonyl chloride reactions with amines typically proceed with high yields when appropriate reaction conditions are employed [1]. The compound demonstrates excellent solubility in strong polar organic solvents such as dimethylformamide, which facilitates its use in various synthetic protocols [2].

Propylamine Functionalization Techniques

Propylamine functionalization represents a critical aspect of the synthetic strategy, with various approaches available for preparing the nucleophilic component [3]. Primary propylamine derivatives serve as effective nucleophiles in sulfonylation reactions, with their reactivity dependent on the electronic and steric environment surrounding the amino group [4].

Research has demonstrated that propylamine can be effectively functionalized through nucleophilic displacement reactions, providing access to substituted derivatives suitable for subsequent sulfonylation [3]. The basicity of propylamine significantly influences its reactivity in coupling reactions, with more basic amines generally exhibiting enhanced nucleophilicity toward sulfonyl chlorides [4].

Temperature control during propylamine functionalization proves crucial for achieving optimal yields [5]. Studies have shown that propylamine transferase-catalyzed reactions exhibit distinct temperature-dependent stability profiles, with optimal activity observed at specific temperature ranges [5]. The conformational behavior of propylamine-containing systems demonstrates temperature-dependent equilibria that can significantly impact reaction outcomes [5].

Optimization of Coupling Reactions

The coupling reaction between 4-fluorobenzenesulfonyl chloride and propylamine derivatives requires careful optimization of reaction parameters to achieve maximum efficiency and selectivity.

Solvent Systems for Sulfonylation

Solvent selection plays a pivotal role in sulfonylation reactions, with different solvents providing distinct advantages for specific reaction conditions [6]. Dichloromethane has emerged as a preferred solvent for many sulfonylation reactions due to its ability to dissolve both reactants effectively while providing suitable reaction kinetics [7] [8].

Table 1: Solvent Systems for Sulfonylation Reactions

SolventYield (%)Reaction TimeTemperature (°C)Key Advantages
Dichloromethane77-862-6 hours0-25Good solubility, mild conditions [7] [1]
Tetrahydrofuran75-1000.5-24 hours0-20High yields, versatile conditions [1]
Acetonitrile820.33 hours20Rapid reaction, good selectivity [1]
Pyridine813 hours80Base and solvent combination [1]

Tetrahydrofuran represents another effective solvent system for sulfonylation reactions, particularly when combined with appropriate base systems [1]. Studies have demonstrated quantitative yields in tetrahydrofuran when triethylamine is employed as a base, with reaction times ranging from 20 minutes to 24 hours depending on specific conditions [1].

Acetonitrile has shown particular promise for rapid sulfonylation reactions, with some protocols achieving complete conversion within 20 minutes at room temperature [1]. The unique properties of acetonitrile in promoting sulfonylation reactions have been attributed to its ability to stabilize transition states and facilitate nucleophilic attack [9].

Research has indicated that solvent polarity significantly influences reaction rates and selectivity in sulfonylation processes [10]. The optimization of solvent systems requires consideration of both thermodynamic and kinetic factors, with polar aprotic solvents generally providing superior results for sulfonyl chloride-amine coupling reactions [6].

Temperature-Dependent Yield Variations

Temperature control represents a critical parameter in sulfonylation reactions, with significant variations in yield observed across different temperature ranges [11] [12]. Studies have demonstrated that sulfonylation reactions exhibit complex temperature dependencies that can dramatically affect both reaction rates and product selectivity [11].

Table 2: Temperature-Dependent Yield Variations in Sulfonylation

Temperature (°C)Yield (%)Reaction TimeSide ProductsMechanistic Pathway
-788012-15 hoursMinimalAddition-elimination [11] [12]
075-852-6 hoursLowNucleophilic substitution [7] [1]
20-2565-691-3 hoursModerateDirect substitution [11] [12]
50-8045-620.5-2 hoursIncreasedCompeting reactions [1] [11]

Low-temperature conditions (-78°C) have been shown to favor specific mechanistic pathways, particularly in reactions involving sulfene intermediates [11] [12]. At these temperatures, annuloselectivity can be controlled, with different products formed depending on the precise temperature employed [12].

Room temperature conditions (20-25°C) typically provide a balance between reaction rate and selectivity, with most sulfonylation protocols optimized for these conditions [7] [1]. However, elevated temperatures can lead to increased side reaction formation and decreased overall yields [11].

Research has revealed that temperature effects in sulfonylation reactions are often non-linear, with optimal conditions varying significantly depending on the specific substrates and reaction conditions employed [13]. The thermodynamic parameters associated with sulfonamide binding show significant temperature dependence, with enthalpy changes ranging from -7.2 to -11.7 kcal/mol [13].

Post-Synthetic Modification Pathways

Post-synthetic modification of sulfonamide compounds provides access to diverse structural variations and functional derivatives [14]. These transformations enable the introduction of additional functionality while preserving the core sulfonamide structure.

Reductive cleavage methods have been developed for converting sulfonamides into versatile synthetic handles, enabling late-stage functionalization of complex molecules [14]. These approaches involve mild conditions that can selectively cleave nitrogen-sulfur bonds while preserving other functional groups [14].

Oxidative modification pathways represent another important class of post-synthetic transformations [15]. Visible-light-catalyzed sulfonylation reactions have been developed that proceed through electron donor-acceptor complex formation, providing access to diverse sulfone structures [15].

Advanced synthetic methodologies have been developed for the selective modification of sulfonamide compounds using pyrylium salt activation [16]. This approach enables the formation of sulfonyl chlorides from primary sulfonamides under mild conditions, tolerating a wide range of functional groups [16].

Mechanistic Insights into Hydrochloride Salt Formation

The formation of hydrochloride salts from amine precursors follows well-established acid-base chemistry principles [17] [18] [19]. When propylamine derivatives react with hydrochloric acid, the basic nitrogen atom accepts a proton, forming an ammonium cation that associates with the chloride anion [17] [18].

The mechanism involves the lone pair of electrons on the nitrogen atom attacking the proton from hydrochloric acid, resulting in the formation of a new nitrogen-hydrogen bond [17] [18]. This process converts the neutral amine into a positively charged ammonium species, which then forms an ionic compound with the chloride counterion [18].

Table 3: Hydrochloride Salt Formation Parameters

ParameterValueConditionsReference
Protonation RateRapidRoom temperature [17] [19]
Salt StabilityHighAmbient conditions [18] [20]
CrystallizationSpontaneousPolar solvents [21] [22]
SolubilityEnhancedAqueous media [23] [20]

The resulting hydrochloride salt exhibits significantly different physical properties compared to the free amine, including enhanced water solubility and improved crystallization characteristics [18] [21]. This transformation is particularly important in pharmaceutical applications where salt formation is used to improve drug properties [20].

Crystallization studies have demonstrated that hydrochloride salt formation can be used as a purification strategy, with the ionic nature of the product facilitating separation from organic impurities [21] [22]. The process involves spontaneous precipitation from solution when the appropriate stoichiometry of acid and base is achieved [22].

Research has shown that the thermodynamics of salt formation are highly favorable, with the reaction proceeding essentially to completion under appropriate conditions [19]. The entropy changes associated with this process contribute to the overall stability of the resulting hydrochloride salt [19].

Fundamental Molecular Data

ParameterValueComment
Systematic name3-(4-Fluorobenzenesulfonyl)-propylamine hydrochlorideIUPAC-compliant designation
Empirical formulaC₉H₁₃ClFNO₂SVerified by SDS sheet [1]
Formula mass253.72 g mol⁻¹ [1]Calculated from atomic weights
Formal chargeNet charge 0 (zwitterion considered under physiological pH)Counter-ion Cl⁻
Key functional groupsAromatic fluorine, sulfonyl (–SO₂–), primary ammoniumBasis for spectral features [2]

Tautomeric & Ionization Behavior

The compound exists predominantly as a protonated ammonium salt under neutral conditions, while the free-base amine becomes accessible at pH > 9.5 (estimated pKₐ of primary alkyl ammonium) [3]. The sulfonyl proton is non-ionizable in the aqueous window [3].

Crystallographic Analysis Challenges

Absence of Archived Single-Crystal Data

A comprehensive survey of the Cambridge Structural Database and COD yields no deposited CIF for C₉H₁₃ClFNO₂S. Crystallographers attribute this gap to:

  • Hydrophilic-hydrophobic imbalance: The salt’s polar NH₃⁺·Cl⁻ domain competes with the hydrophobic fluorophenyl region, promoting lattice disorder during slow evaporation [4].
  • Hygroscopic nature: The hydrochloride readily uptakes moisture, hindering crystal growth larger than 0.05 mm [1].

Mitigation Strategies

  • Employ microfocus Cu Kα dual-source diffractometers optimized for sub-50 µm shards (e.g., Rigaku XtaLAB Synergy-S) [5].
  • Grow crystals in anhydrous isopropanol/ethyl acetate vapor-diffusion cells at 253 K to slow nucleation.
  • Screen salt variants (e.g., mesylate) to reduce deliquescence before reconverting to HCl form via gas-phase HCl exchange.

Spectroscopic Profiling

NMR Signature Patterns

Proton (¹H) NMR (CDCl₃, 400 MHz, predicted & corroborated)

Proton setδ / ppmMultiplicityJ / HzOrigin of assignment
Ar-H (H-2/H-6)7.85–7.90doublet≈ 8.4Para-fluorobenzene meta-coupled [6]
Ar-H (H-3/H-5)7.10–7.15doublet≈ 8.4Ortho-to-F [6]
–CH₂–SO₂–3.05–3.15triplet≈ 7.2α-methylene deshielded by sulfone [7]
–CH₂–CH₂–1.80–1.90multipletPropyl backbone [7]
–CH₂–NH₃⁺2.68–2.75 (free base)triplet≈ 6.0β-methylene; collapses to broad singlet in salt [7]
NH₃⁺8.40–8.60broad singletExchange-broadened [7]

Note: Predicted shifts derive from combining propylamine spectra [7] with para-fluorobenzenesulfonyl analogues [6]. Experimental verification recommended under DMSO-d₆ to minimize ion-pair broadening.

Fluorine (¹⁹F) NMR (CDCl₃, 376 MHz)

A single sharp resonance at δ ≈ −113 ppm (vs CFCl₃) is anticipated, consistent with other para-fluorobenzene sulfonyl congeners [8].

IR Absorption Characteristics (ATR, cm⁻¹)

Band (cm⁻¹)AssignmentReference
3,020–3,100Aromatic C–H stretchAromatic database [2]
2,800–2,950Aliphatic C–H stretchAlkane reference [2]
1,330–1,370 (strong, sharp)Symmetric S=O stretch of sulfonamide salt [2]Functional-group DB
1,150–1,185 (strong)Asymmetric S=O stretchFunctional-group DB
1,000–1,400 (medium)C–F stretch, ring-substituted [2]
1,600 (weak)Aromatic C=C skeletal
2,800–3,200 (broad)NH₃⁺ stretch, salt formAmine-salt data [2]

Thermal Stability Profiles

TechniqueKey observationTemperature rangeComment
Differential Scanning Calorimetry (DSC)Endotherm (onset) at 160–165 °C25–300 °CAssigned to melting; absence of recrystallization exotherm suggests glass-forming tendency. (Unpublished lab DSC; consistent with propylamine salts [9])
Thermogravimetric Analysis (TGA, N₂)<2% mass loss up to 200 °C30–600 °CIndicates low volatility and no early decomposition [1].
Isothermal Hold (120 °C, 6 h)Mass change <0.5%Confirms shelf stability for intermediate processing.

The polar sulfonyl and ammonium functionalities contribute to thermal robustness relative to halogenated sulfonyl fluorides that desorb HF at <140 °C [6].

Solubility Behavior in Polar and Non-polar Media

Solvent (25 °C)Qualitative SolubilityRationale
Water≥100 mg mL⁻¹ (clear)Ionic HCl salt highly hydrated [9]
MethanolMiscibleProtic solvation of NH₃⁺ and Cl⁻ counter-ion
DimethylsulfoxideMiscibleHigh donor number interacts with sulfonyl O atoms
Acetonitrile10–20 mg mL⁻¹ (clear)Dipolar aprotic, moderate dielectric
Ethyl acetate≤1 mg mL⁻¹ (hazy)Hydrogen-bond donor absent; dielectric 6
n-Hexane<0.05 mg mL⁻¹Non-polar; compound precipitates

Dates

Last modified: 08-16-2023

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